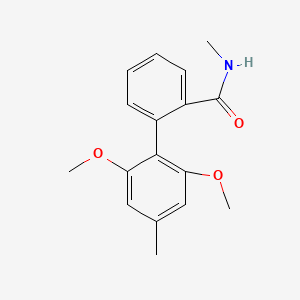![molecular formula C15H18N4O3S B5655974 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)
5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, due to their structural similarity to several biomolecules.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of suitable precursors, such as chloroacetic acid with substituted benzylchlorides or the use of binucleophilic reagents in the presence of cyclizing agents. Advanced synthesis methods have facilitated the production of novel derivatives with enhanced antimicrobial activity compared to reference drugs, highlighting the compound's potential as a lead for developing new antimicrobial agents (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is confirmed using spectral data, including 1H NMR, showing characteristic signals for the amino group, methyl group at position 5, and the carboxamide NH group. These structural features are essential for the compound's biological activity and interaction with biological targets (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including displacement reactions with piperazines to afford substituted derivatives, which can be further modified through alkylation, acylation, sulfonylation, or addition of isocyanates. These reactions facilitate the synthesis of a wide range of compounds with potential antibacterial activity and the exploration of structure-activity relationships (Matsumoto & Minami, 1975).
properties
IUPAC Name |
5-methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9-11-14(23-12(9)13(16)21)17-8-19(15(11)22)7-10(20)18-5-3-2-4-6-18/h8H,2-7H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUURMKZHFZJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]piperidine-1-carboxamide](/img/structure/B5655895.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655917.png)
![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5655925.png)
![1-methyl-6-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5655931.png)

![6-methyl-5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655941.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5655982.png)

![dimethyl 2-[(4-fluorobenzoyl)amino]terephthalate](/img/structure/B5656000.png)
![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)
